molecular formula C20H19NO2 B2493945 (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide CAS No. 887347-17-3

(2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide

Cat. No. B2493945
CAS RN: 887347-17-3
M. Wt: 305.377
InChI Key: ZJIUTHKYFASKJE-BQYQJAHWSA-N
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Description

Chromene derivatives, such as "(2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide," are pivotal in medicinal chemistry due to their broad biological activities and potential therapeutic applications. Their synthesis and comprehensive analysis have attracted significant attention for developing novel compounds with enhanced efficacy and minimized side effects.

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies like cyclization reactions, multi-component reactions, and catalyzed transformations. For instance, a series of chromene derivatives were synthesized via reactions involving cross-conjugated enamino ketones with naphthoquinone methides, leading to the formation of various 3-arylprop-2-en-1-ones (Korzhenko et al., 2018). This method exemplifies the versatility and creativity in synthesizing chromene-related structures, which could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of chromene derivatives is commonly elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and MS analysis. The crystal structure analysis provides detailed insights into the molecular geometry, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. For example, the crystal structure of certain chromene compounds has been determined, revealing their triclinic nature and specific cell parameters, offering a foundation for structural analysis of similar compounds (Xiaodong Chen et al., 2012).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, which can modify their chemical structure and, consequently, their chemical properties. For instance, the reaction of chromene derivatives with phosphorus reagents has led to the synthesis of novel phosphonates and phosphorus heterocycles, expanding the functional diversity and potential applications of these compounds (Ali et al., 2017).

Scientific Research Applications

  • Antibacterial and Antioxidant Properties : A study by Al-ayed (2011) synthesized derivatives of 2H-chromen-2-one and found significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. Additionally, these compounds exhibited notable antioxidant activities.

  • Synthesis of Novel Derivatives : Research by Korzhenko et al. (2018) detailed the synthesis of 3-aryl-1-(1H-benzo[f]chromen-2-yl)prop-2-en-1-ones, highlighting the compound's potential as a building block for diverse chemical structures.

  • Versatile Reactions in Synthesis : The study by Bondock et al. (2014) explored the reactions of an enaminonitrile derivative with various compounds, leading to the formation of different derivatives including coumarin compounds.

  • Cycloaddition Reactions : Bezenšek et al. (2015) Bezenšek et al. (2015) investigated the reactions of cyclic enaminones with electron-poor acetylenes, resulting in a mixture of products including compounds related to 2H-chromen-2-one.

  • Formation of Enamino Ketones : The study by Osyanin et al. (2021) discusses the formation of enamino ketones involving 2H-chromen derivatives, showcasing the compound's role in complex chemical reactions.

  • Microwave-Assisted Synthesis : A method for synthesizing 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles using microwave irradiation was developed, as described by Srikrishna and Dubey (2018), indicating the compound's utility in efficient chemical synthesis.

  • One-Pot Synthesis Methods : Madhav et al. (2008) Madhav et al. (2008) reported a rapid method for preparing 3-(4,6-dimethyl-oxazolo[4,5-c]quinolin-2-yl)-chromen-2-ones, demonstrating the versatility of 2H-chromen derivatives in synthesis.

properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-9-15(2)11-18(10-14)21-20(22)8-7-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIUTHKYFASKJE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide

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